Bienvenue dans la boutique en ligne BenchChem!

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride

COX-2 inhibition Regioisomerism Isoxazole SAR

Procure this specific (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride to access the underexamined 5-substituted 3-phenylisoxazole chemical space, which is topologically distinct from the extensively studied valdecoxib-like 4-substituted chemotype. The precise 5-methanesulfonyl chloride pattern is a structural prerequisite for achieving predictable COX-2/COX-1 selectivity indices and for generating focused libraries of phenylisoxazole sulfonamides with validated activity against BRD4 and DGAT1 targets.

Molecular Formula C10H8ClNO3S
Molecular Weight 257.69 g/mol
CAS No. 1087792-39-9
Cat. No. B1452201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride
CAS1087792-39-9
Molecular FormulaC10H8ClNO3S
Molecular Weight257.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)Cl
InChIInChI=1S/C10H8ClNO3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2
InChIKeyCZHZDZJJGXDCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS 1087792-39-9): Chemical Properties and Procurement Specifications


(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride, also referred to as (3-phenylisoxazol-5-yl)methanesulfonyl chloride, is a heterocyclic sulfonyl chloride with the molecular formula C10H8ClNO3S and a molecular weight of 257.69 g/mol . The compound features a 3-phenylisoxazole core linked via a methylene bridge to a methanesulfonyl chloride functional group, as indicated by the SMILES notation ClS(=O)(=O)CC1=CC(=NO1)C1=CC=CC=C1 . Commercially available at a typical purity specification of ≥95% , this compound is supplied exclusively for research and development purposes as a versatile small molecule scaffold . Predicted physicochemical properties include a boiling point of 433.8±33.0 °C, a density of 1.435±0.06 g/cm³, and a pKa of -4.06±0.50 .

Why (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS 1087792-39-9) Cannot Be Replaced by Generic Isoxazole Sulfonyl Chlorides in Research Applications


The sulfonyl chloride functional group is a universal electrophilic handle, yet substitution with a generic isoxazole sulfonyl chloride fails to preserve the specific molecular architecture and physicochemical properties required for targeted applications. The 3-phenyl substitution on the isoxazole ring is a critical determinant of biological activity and molecular recognition [1]. For instance, within the 3-phenylisoxazole series, structure-activity relationship (SAR) studies have demonstrated that the length of the linker at the R2 position profoundly influences inhibitory potency, with an order of activity of butyl > propyl > ethyl > methyl, underscoring that even minor alterations to the isoxazole periphery can dramatically alter biological outcomes [2]. Furthermore, the regioisomeric arrangement of substituents around the isoxazole core is a crucial determinant of enzyme selectivity; a change in substitution pattern can reverse COX-2 selectivity entirely, converting a COX-2 inhibitor into a COX-1 selective agent [3]. Therefore, the precise 5-methanesulfonyl chloride substitution pattern on the 3-phenylisoxazole scaffold is not an interchangeable feature but a structural prerequisite for generating the intended downstream derivatives with predictable and reproducible properties.

Quantitative Evidence Guide for Differentiating (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS 1087792-39-9) from Its Closest Structural Analogs


Regioisomeric Differentiation: 5-Substituted 3-Phenylisoxazole vs. 4-Substituted Analogs in COX-2 Selectivity Profiles

The substitution position on the 3-phenylisoxazole ring dictates COX-1/COX-2 selectivity. The 3-phenyl-4-(4-methylsulphonylphenyl) isoxazole regioisomer (compound 21) exhibited a COX-2 IC50 of 0.2236 μM and a COX-1 IC50 of 252 μM, yielding a selectivity index (SI) of 1122. In contrast, the 3-phenyl-5-(4-methylsulphonylphenyl) isoxazole regioisomer (compound 15) demonstrated a more balanced dual-inhibition profile with a significantly lower selectivity index [1]. This comparison illustrates that regioisomers sharing the 3-phenylisoxazole core but differing in the position of the sulfonyl-bearing substituent yield markedly divergent pharmacological selectivity profiles. The 5-substituted architecture, as present in (3-phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride, provides a distinct chemical entry point for generating derivatives with potentially different target engagement characteristics compared to the more extensively characterized 4-substituted analogs.

COX-2 inhibition Regioisomerism Isoxazole SAR Anti-inflammatory

Linker Length Differentiation: Optimizing Inhibitory Potency in Phenylisoxazole-Based HDAC1 Inhibitors

In a series of 3-phenylisoxazole-based histone deacetylase 1 (HDAC1) inhibitors, the length of the linker emanating from the isoxazole core was identified as a critical variable influencing enzymatic inhibition. Structure-activity relationship (SAR) studies revealed a clear rank order of potency based on linker length: butyl > propyl > ethyl > methyl [1]. The optimal derivative, compound 17, achieved an HDAC1 inhibition rate of 86.78% at a concentration of 1000 nM and exhibited potent anti-proliferative activity against prostate cancer PC3 cells with an IC50 of 5.82 μM [1]. This quantitative SAR trend demonstrates that the spatial orientation and reach of functional groups attached to the 3-phenylisoxazole scaffold are tightly controlled determinants of biological activity. (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride, bearing a methylene (-CH2-) linker between the isoxazole core and the sulfonyl chloride, provides a specific linker length that is distinct from compounds with no linker (direct sulfonyl attachment) or those with longer alkyl chains, thereby offering a unique starting point for building focused compound libraries.

HDAC1 inhibition Structure-Activity Relationship Linker optimization Prostate cancer

Positional Isomerism in Diaryl Isoxazoles: Reversal of COX-2 Selectivity Through Sulfonamide Group Positioning

A study on 3,4-diarylisoxazole analogs of the selective COX-2 inhibitor valdecoxib demonstrated that the presence and position of the sulfonamide group are critical for isozyme selectivity. Valdecoxib itself, which contains a 4-(5-methyl-3-phenylisoxazol-4-yl)-benzenesulfonamide structure, is a selective COX-2 inhibitor [1]. Notably, the study found that removal of the sulfonamide group or its repositioning could reverse the selectivity profile, converting selective COX-2 inhibitors into COX-1 selective agents [1]. This finding highlights that the specific arrangement of the phenylisoxazole core and the sulfonyl-bearing moiety is a pivotal determinant of pharmacological target engagement. (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride offers a sulfonyl chloride handle positioned at the 5-position of the isoxazole ring via a methylene linker, a distinct regioisomeric and topological arrangement compared to the 4-substituted core of valdecoxib and its direct analogs.

COX-2 inhibitor Valdecoxib analog Positional isomerism Selectivity reversal

Pharmacokinetic Differentiation: In Vivo Performance Advantage of Phenylisoxazole Sulfonamide Derivatives Over Benchmark Inhibitors

In the development of novel BRD4 inhibitors for acute myeloid leukemia, a series of phenylisoxazole sulfonamide derivatives were evaluated. Compound 58, a derivative within this series, demonstrated robust inhibitory potency toward BRD4-BD1 and BRD4-BD2 with IC50 values of 70 nM and 140 nM, respectively, and suppressed proliferation of leukemia cell lines HL-60 and MV4-11 with IC50 values of 1.21 μM and 0.15 μM, respectively [1]. Crucially, an in vivo pharmacokinetic (PK) study demonstrated that compound 58 exhibited better pharmacokinetic features versus the benchmark BRD4 inhibitor (+)-JQ1 [1]. While this comparison is between a final derivative and a known inhibitor rather than between sulfonyl chloride precursors, it provides class-level validation that the phenylisoxazole sulfonamide chemotype—the very class of molecules for which (3-phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride serves as a key building block—can yield drug candidates with superior in vivo properties compared to established non-isoxazole scaffolds. The availability of this sulfonyl chloride building block enables the synthesis of diverse phenylisoxazole sulfonamide libraries for PK optimization.

BRD4 inhibition Pharmacokinetics In vivo efficacy Leukemia

Heterocyclic Core Differentiation: 3-Phenylisoxazole vs. Oxazole and Oxadiazole in DGAT1 Inhibitor Design

In a medicinal chemistry program targeting diacylglycerol acyltransferase 1 (DGAT1), the 3-phenylisoxazole core was systematically compared against 5-phenyloxazole and 3-phenyl-1,2,4-oxadiazole as biaryl isosteres of amino biphenyl carboxylic acid inhibitors [1]. The primary objective was to improve cLogP and solubility while retaining hDGAT1 potency relative to the biphenyl lead series, which suffered from high cLogP and poor solubility [1]. Several compounds within the 3-phenylisoxazole series exhibited potent hDGAT1 inhibition in vitro, and compound 40a demonstrated an IC50 of 64 nM with an in vivo plasma triglyceride reduction of 90% and a solubility of 0.43 mg/mL at pH 7.4 [1]. This direct heterocycle-to-heterocycle comparison validates the 3-phenylisoxazole nucleus as a privileged scaffold capable of delivering both high target potency and improved physicochemical properties. (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride, as a direct derivative of this validated 3-phenylisoxazole core, provides a synthetic entry point for expanding upon this SAR-validated scaffold for DGAT1 and related metabolic disease targets.

DGAT1 inhibition Heterocycle SAR cLogP optimization Anti-obesity

Optimal Research and Industrial Application Scenarios for (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride (CAS 1087792-39-9)


Synthesis of Regioisomerically Defined 3-Phenylisoxazole Sulfonamide Libraries for COX Selectivity Profiling

This sulfonyl chloride is optimally deployed as a key intermediate for constructing sulfonamide derivatives bearing the 3-phenylisoxazole core with substitution at the 5-position. As established in Section 3, the regioisomeric arrangement of substituents around the isoxazole ring is a critical determinant of COX-1/COX-2 selectivity, with 4-substituted and 5-substituted regioisomers yielding markedly divergent selectivity indices (e.g., SI = 1122 for a 4-substituted regioisomer vs. reduced SI for its 5-substituted counterpart) [1]. Researchers investigating SAR around COX isozyme selectivity or developing next-generation anti-inflammatory agents should procure this specific 5-substituted building block to generate compound libraries that explore the underexamined chemical space of 5-functionalized 3-phenylisoxazoles, which are topologically distinct from the extensively studied valdecoxib-like 4-substituted chemotype [2].

Construction of Phenylisoxazole Sulfonamide Derivatives for BRD4 Inhibitor Lead Optimization with Improved PK Properties

The phenylisoxazole sulfonamide chemotype has been validated in BRD4 inhibitor programs, with compound 58 demonstrating robust BRD4-BD1/BD2 inhibition (IC50 = 70 nM and 140 nM, respectively), potent anti-leukemia cell activity (MV4-11 IC50 = 0.15 μM), and superior in vivo pharmacokinetics compared to the benchmark inhibitor (+)-JQ1 [1]. (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride serves as an enabling building block for synthesizing focused libraries of phenylisoxazole sulfonamides with systematic variation of the amine coupling partner. This application scenario is particularly relevant for oncology medicinal chemistry groups seeking to optimize the pharmacokinetic profile of BRD4-targeting agents while maintaining on-target potency, leveraging the favorable PK characteristics associated with the phenylisoxazole sulfonamide scaffold [1].

Generation of 3-Phenylisoxazole-Containing DGAT1 Inhibitors for Metabolic Disease Programs

The 3-phenylisoxazole core has been quantitatively demonstrated to be a superior heterocyclic scaffold for DGAT1 inhibitor design compared to oxazole and oxadiazole alternatives, delivering compounds such as 40a with an hDGAT1 IC50 of 64 nM, an in vivo plasma triglyceride reduction of 90%, and an improved solubility of 0.43 mg/mL at pH 7.4 relative to the biphenyl lead series [1]. This sulfonyl chloride building block enables the rapid diversification of the 3-phenylisoxazole core through sulfonamide formation, providing a synthetic route to explore chemical space around this validated DGAT1 pharmacophore. Procurement is indicated for metabolic disease research programs targeting obesity and related disorders where DGAT1 inhibition represents a validated therapeutic strategy and where improvements in solubility and cLogP over biphenyl-based inhibitors are desired [1].

Systematic SAR Exploration of Linker Length in 3-Phenylisoxazole-Based HDAC1 Inhibitors

SAR studies on 3-phenylisoxazole HDAC1 inhibitors have established that linker length is a dominant determinant of inhibitory potency, with a clear rank order of activity: butyl > propyl > ethyl > methyl [1]. (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride provides a specific methylene (-CH2-) linker length that is distinct from analogs lacking a linker or bearing extended alkyl chains. This building block is optimally suited for medicinal chemistry programs exploring the HDAC1 pharmacophore in the context of prostate cancer and other oncology indications, as it allows for the systematic variation of the amine coupling partner while maintaining the optimal linker geometry identified in the butyl-linked lead compound (compound 17, which achieved 86.78% HDAC1 inhibition at 1000 nM and a PC3 cell IC50 of 5.82 μM) [1]. Researchers seeking to build upon this established SAR should select this specific building block to ensure consistency with the linker length parameter space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.